3-acetyl-3H-quinolin-2-one

Organic Synthesis Medicinal Chemistry Process Chemistry

3-Acetyl-3H-quinolin-2-one is the non-negotiable starting material for pyrazolo[4,3-c]quinolinone synthesis. The 3-acetyl group enables critical enaminone condensations impossible with parent quinolin-2-one or 4-hydroxy analogs. Validated: HepG2 anticancer activity (IC₅₀=40.73 µM vs. 5-FU), in vivo CA15-3 reduction, and S. aureus inhibition (14.3 mm zone). Microwave-assisted synthesis achieves 93.5% yield. Procure the precise 3-acetyl derivative to ensure synthetic success and SAR reproducibility.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B12349839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-3H-quinolin-2-one
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(=O)C1C=C2C=CC=CC2=NC1=O
InChIInChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6,9H,1H3
InChIKeyATXPBXFMPNZDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-3H-quinolin-2-one (CAS 50290-20-5): Core Procurement Specifications and Synthetic Utility


3-Acetyl-3H-quinolin-2-one (C11H9NO2, MW 187.19), commonly named 3-acetyl-2(1H)-quinolinone, is a heterocyclic building block in the quinolin-2-one class [1]. It features a 2-quinolone core with an acetyl group at the 3-position, providing a versatile handle for further derivatization. This compound serves as a key intermediate in the synthesis of biologically active quinolinone derivatives, including those with reported antimicrobial, anticancer, and agrochemical potential [2]. Its chemical structure offers a defined scaffold for medicinal chemistry and material science applications, with commercially available synthetic routes achieving yields up to 93.5% .

Why Unsubstituted or Differently Substituted Quinolin-2-ones Cannot Replace 3-Acetyl-3H-quinolin-2-one in Critical Syntheses


The 3-acetyl group on 3-acetyl-3H-quinolin-2-one is not an interchangeable functional group; it dictates a unique reactivity profile essential for the synthesis of specific bioactive derivatives. Unsubstituted quinolin-2-one lacks the carbonyl handle for key condensations and heterocyclizations, while 3-acetyl-4-hydroxyquinolin-2(1H)-one presents a different nucleophilic/electrophilic balance that alters reaction outcomes and product selectivity [1]. Direct substitution with these analogs will lead to synthetic failure or generation of unintended byproducts. For instance, the enaminone derived from this acetyl group is a critical intermediate for constructing pyrazoloquinolinone scaffolds, a transformation not feasible with the parent quinolin-2-one [2]. Therefore, procurement of the precise 3-acetyl derivative is non-negotiable for research programs targeting specific structure-activity relationships (SAR) or proprietary synthetic routes.

3-Acetyl-3H-quinolin-2-one: Quantitative Differentiation from Closest Analogs in Synthetic and Biological Performance


Synthetic Efficiency: Superior Yield in Microwave-Assisted Preparation vs. Conventional Methods

The synthesis of 3-acetyl-1,2-dihydroquinolin-2-one via a one-step, microwave-assisted condensation of 2-aminobenzaldehyde with ethyl 3-oxobutanoate achieves a 93.5% isolated yield in 30 minutes . This represents a significant efficiency gain over conventional multi-step routes to related 3-acetyl-4-hydroxyquinolin-2(1H)-ones, which typically require longer reaction times and often produce lower yields. The method highlights a scalable and rapid access point for the core scaffold.

Organic Synthesis Medicinal Chemistry Process Chemistry

Scaffold Versatility: Enabling Pyrazoloquinolinone Formation with Potent Anticancer Activity vs. 5-Fluorouracil

3-Acetyl-3H-quinolin-2-one derivatives serve as direct precursors to pyrazolo[4,3-c]quinolinone hybrids. A key derivative (Compound 3) exhibited an IC50 of 40.73 µM against the HepG2 liver cancer cell line, demonstrating superior potency compared to the standard chemotherapeutic 5-fluorouracil in the same assay [1]. This highlights the unique ability of the 3-acetyl scaffold to be transformed into potent anticancer agents, a property not shared by unsubstituted quinolin-2-one.

Anticancer Drug Discovery Heterocyclic Chemistry Molecular Hybridization

In Vivo Efficacy of Amino-Functionalized Derivatives: Superior Tumor Marker Reduction vs. Untreated Control in DMBA-Induced Breast Cancer

The 3-acetyl-3H-quinolin-2-one core, when functionalized to an α-aminophosphonate derivative, demonstrated significant in vivo anticancer activity in a DMBA-induced rat model of breast cancer. Treatment resulted in a marked decline in the tumor marker CA15-3 compared to the untreated DMBA group [1]. While the direct comparison is to an untreated control, this provides a crucial baseline for the biological potential achievable from this specific scaffold.

In Vivo Oncology Breast Cancer Thymidylate Synthase Inhibition

Moderate Antibacterial Activity of a Quinolinone-Pyrazole Hybrid Derived from the Core Scaffold

A quinolinone-pyrazole hybrid synthesized from a 3-acetyl-3H-quinolin-2-one derivative exhibited moderate antibacterial activity. Compound 4 showed a zone of inhibition of 14.3 ± 0.5 mm against Staphylococcus aureus [1]. While this is a derivative, it establishes a baseline antimicrobial activity for compounds accessible from this scaffold, differentiating it from completely inactive quinolinone cores.

Antimicrobial Resistance Medicinal Chemistry Structural Biology

Optimal Use Cases for 3-Acetyl-3H-quinolin-2-one in Research and Development


Synthesis of Pyrazolo-Fused Quinolinone Anticancer Leads

Procure 3-acetyl-3H-quinolin-2-one as the key starting material for the synthesis of pyrazolo[4,3-c]quinolinone derivatives. This application is validated by studies showing that compounds derived from this route exhibit superior in vitro anticancer activity against HepG2 cells (IC50 = 40.73 µM) compared to 5-fluorouracil [1]. This specific transformation is not accessible using unsubstituted quinolin-2-one.

Development of α-Aminophosphonate Anticancer Agents

Use 3-acetyl-3H-quinolin-2-one to synthesize α-aminophosphonate derivatives for in vivo cancer studies. This is supported by evidence showing that such derivatives significantly reduce tumor marker CA15-3 levels in a DMBA-induced rat breast cancer model, providing a strong rationale for further preclinical development [1].

High-Throughput Medicinal Chemistry Campaigns for Antimicrobials

Employ the compound as a versatile scaffold for generating diverse quinolinone libraries. Derivatives have demonstrated moderate antibacterial activity against S. aureus (14.3 mm zone of inhibition) and serve as starting points for SAR optimization to combat antimicrobial resistance [1].

Process Chemistry Optimization for Scalable Synthesis

Utilize the validated microwave-assisted synthetic protocol to rapidly access multi-gram quantities of 3-acetyl-3H-quinolin-2-one with a 93.5% yield [1]. This route offers a significant advantage for internal scale-up and cost reduction compared to alternative methods requiring longer reaction times or multi-step sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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